N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide
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Overview
Description
N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide is a sulfonamide derivative known for its diverse applications in various fields of science and industry. This compound features a sulfonamide group attached to an aminobenzene ring, which is further linked to a diethylglycinamide moiety. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide typically involves the following steps:
Formation of Sulfonyl Chloride: The initial step involves the conversion of 4-aminobenzene-1-sulfonic acid to its corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl~2~) or phosphorus oxychloride (POCl~3~) under reflux conditions.
Amidation Reaction: The sulfonyl chloride is then reacted with N,N-diethylglycinamide in the presence of a base such as triethylamine (TEA) or pyridine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of N2-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, NaOCl
Reduction: SnCl2, iron powder
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides
Reduction: Aminobenzene derivatives
Substitution: Various sulfonamide derivatives
Scientific Research Applications
N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N2-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthase.
Protein Binding: The compound can form stable complexes with proteins, affecting their function and activity.
Pathway Modulation: By inhibiting key enzymes, the compound can modulate various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzene-1-sulfonamide: A simpler sulfonamide derivative with similar biological activities.
N,N-Diethylglycinamide: Lacks the sulfonamide group but shares the diethylglycinamide moiety.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar structure.
Uniqueness
N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide is unique due to its combined sulfonamide and diethylglycinamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit more diverse biological effects compared to its simpler counterparts .
Properties
CAS No. |
6666-55-3 |
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Molecular Formula |
C12H19N3O3S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]-N,N-diethylacetamide |
InChI |
InChI=1S/C12H19N3O3S/c1-3-15(4-2)12(16)9-14-19(17,18)11-7-5-10(13)6-8-11/h5-8,14H,3-4,9,13H2,1-2H3 |
InChI Key |
MRGWMTUCIVNKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CNS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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